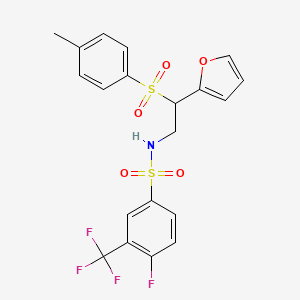

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

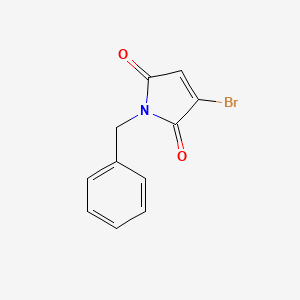

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide, also known as JNJ-42165279, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin and leptin signaling pathways, making it an attractive target for the development of new therapies for type 2 diabetes and obesity.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation

Synthesis of Piperidine Derivatives

A study explored the synthesis of 1-substituted piperidine derivatives, evaluating their inotropic activity. One derivative demonstrated significant increase in stroke volume, suggesting potential for heart-related therapies (Ji-Yong Liu et al., 2009).

Fluoroalkylidene Biomolecules

Research into the synthesis of fluoroaminosulfones from piperidine and nucleic bases led to the development of fluorinated biomolecules, including a potent DPP-II inhibitor and acyclonucleoside analogues as potential enzyme inhibitors (Anais Prunier et al., 2013).

Na+/H+ Antiporter Inhibitors

A comprehensive investigation synthesized benzoylguanidines as Na+/H+ exchanger inhibitors, offering insights into their structure-activity relationships and potential as adjunctive therapy in acute myocardial infarction treatment (M. Baumgarth et al., 1997).

HIV Integrase Inhibitors

A class of N-benzyl dihydroxypyrimidine carboxamides was designed and synthesized, showing potent inhibition of HIV-integrase, highlighting a novel approach in the treatment of AIDS (P. Pace et al., 2007).

Chemical and Material Science

- Aromatic Polyamides: The preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrated applications in materials science, revealing their solubility and thermal properties (S. Hsiao et al., 1997).

Radiopharmaceuticals

- Radiosynthesis of Ligands: Studies on the radiosynthesis of ligands targeting serotonin receptors have been conducted, aiming at developing tracers for γ-emission tomography and offering insights into receptor distributions and potential diagnostic applications (J. Mertens et al., 1994).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide involves the reaction of 3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid with 3-fluorobenzylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid", "3-fluorobenzylamine", "EDCI or HATU", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: React 3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid with EDCI or HATU and 3-fluorobenzylamine in a suitable solvent such as DMF or DCM.", "Step 2: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 3: React the purified intermediate with acetic anhydride and triethylamine in a suitable solvent such as DCM or THF.", "Step 4: Purify the final product by column chromatography or recrystallization." ] } | |

Número CAS |

1251549-62-8 |

Nombre del producto |

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide |

Fórmula molecular |

C25H26N4O3S2 |

Peso molecular |

494.63 |

Nombre IUPAC |

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C25H26N4O3S2/c1-6-33-24-27-22-21(34-24)23(31)29(18-9-7-14(2)8-10-18)25(32)28(22)13-19(30)26-20-16(4)11-15(3)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,26,30) |

Clave InChI |

BUCAJINPNTZMES-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)

![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)

![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)